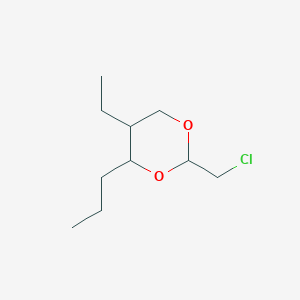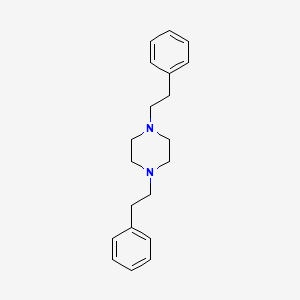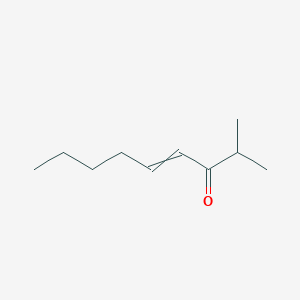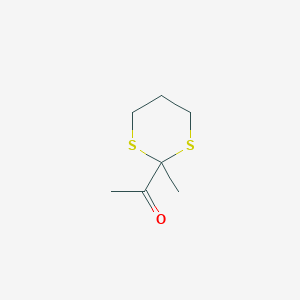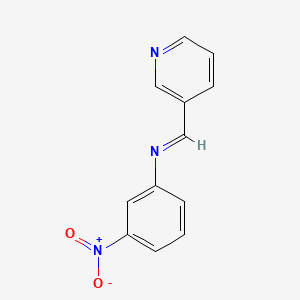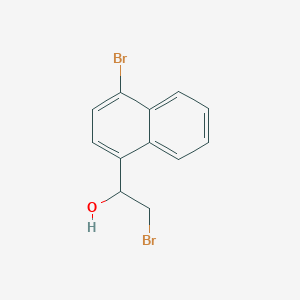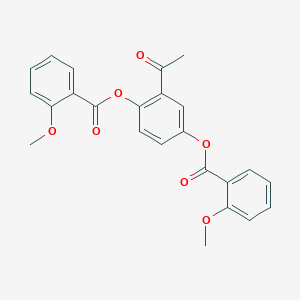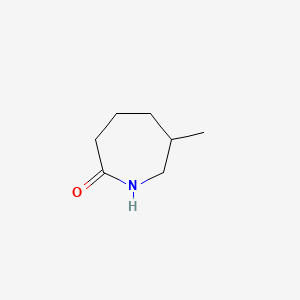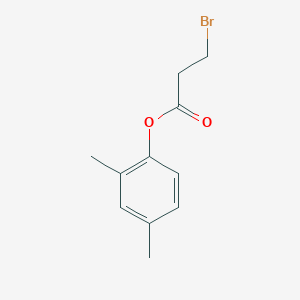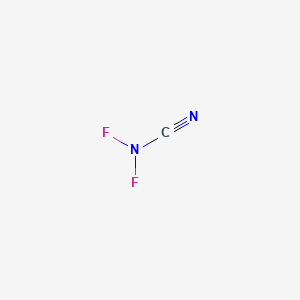
Difluorocyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Difluorocyanamide is a chemical compound with the formula CF₂N₂. It is a fluorinated derivative of cyanamide and is known for its unique chemical properties and reactivity. The compound has a molecular weight of 78.0209 g/mol and is characterized by the presence of two fluorine atoms and a cyano group attached to a nitrogen atom .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Difluorocyanamide can be synthesized through the fluorination of biguanide using gaseous fluorine mixed with an inert carrier gas. The reaction is typically carried out in a fluid-bed reactor at temperatures ranging from -15°C to +120°C. The reaction products are collected and separated to isolate this compound .
Industrial Production Methods
The industrial production of this compound follows a similar process to the laboratory synthesis. The use of a fluid-bed reactor allows for efficient contact between the reactants and the fluorine gas, leading to high yields of the desired product. The reaction conditions are optimized to ensure the purity and stability of this compound .
Análisis De Reacciones Químicas
Types of Reactions
Difluorocyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluorocyanate.
Reduction: Reduction reactions can convert this compound to difluoromethylamine.
Substitution: This compound can participate in substitution reactions where the fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or sodium ethoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Difluorocyanate
Reduction: Difluoromethylamine
Substitution: Various substituted cyanamides depending on the reagents used.
Aplicaciones Científicas De Investigación
Difluorocyanamide has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: This compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of difluorocyanamide involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with other molecules. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
Cyanamide (CH₂N₂): A non-fluorinated analog with similar reactivity but different physical properties.
Difluoromethylamine (CHF₂NH₂): A related compound with two fluorine atoms and an amine group.
Difluorocyanate (CF₂NCO): An oxidized form of difluorocyanamide.
Uniqueness
This compound is unique due to the presence of both fluorine atoms and a cyano group, which confer distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
7127-18-6 |
|---|---|
Fórmula molecular |
CF2N2 |
Peso molecular |
78.021 g/mol |
Nombre IUPAC |
difluorocyanamide |
InChI |
InChI=1S/CF2N2/c2-5(3)1-4 |
Clave InChI |
HFFQLQRGCQEGJG-UHFFFAOYSA-N |
SMILES canónico |
C(#N)N(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


